Polymyxin B heptapeptide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

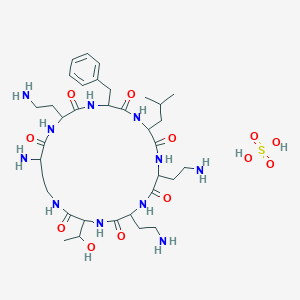

Polymyxin B heptapeptide, also known as this compound, is a useful research compound. Its molecular formula is C35H61N11O12S and its molecular weight is 860 g/mol. The purity is usually 95%.

The exact mass of the compound 21-Amino-6,9,18-tris(2-aminoethyl)-15-benzyl-3-(1-hydroxyethyl)-12-(2-methylpropyl)-1,4,7,10,13,16,19-heptazacyclotricosane-2,5,8,11,14,17,20-heptone;sulfuric acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Antimicrobial Cationic Peptides - Polymyxins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antimicrobial Applications

Polymyxin B heptapeptide is primarily recognized for its potent antibacterial activity against Gram-negative bacteria, particularly those that are resistant to other antibiotics. Its mechanism involves binding to the lipopolysaccharide (LPS) layer of the bacterial outer membrane, disrupting membrane integrity and leading to cell death.

Treatment of Infections

Recent studies have highlighted PMB's efficacy as a last-line treatment for infections caused by multidrug-resistant strains. For instance:

- In Vitro Studies : PMB has shown significant antibacterial activity against Pseudomonas aeruginosa and Escherichia coli, both notorious for their resistance profiles. Studies indicate that PMB can enhance the effectiveness of other antibiotics when used in combination therapies .

- In Vivo Models : Animal studies have demonstrated that PMB can effectively reduce bacterial load in infected tissues, showcasing its potential for clinical application in severe infections .

Potentiation of Antibiotics

PMB heptapeptide has been shown to potentiate the effects of various antibiotics against Gram-negative bacteria. This synergistic effect can lead to lower required doses of existing antibiotics, potentially reducing toxicity and side effects associated with higher doses .

Imaging Applications

This compound has also been engineered for use in molecular imaging, particularly for the identification of bacterial infections.

Radiolabeling Techniques

Recent advancements involve radiolabeling PMB with technetium-99m (99mTc), creating a novel imaging agent that allows for non-invasive visualization of Gram-negative bacterial infections:

- Labeling Efficiency : The radiolabeled PMB showed a high labeling efficiency and stability in biological environments, making it a promising candidate for clinical imaging applications .

- Target Specificity : In vivo studies indicated that 99mTc-PMB preferentially accumulates in infected tissues, providing clear imaging contrast between infected and healthy tissues .

Drug Delivery Systems

The potential nephrotoxicity and neurotoxicity associated with polymyxin B limit its clinical use. Therefore, innovative drug delivery systems have been developed to mitigate these risks while enhancing therapeutic efficacy.

Nanomedicine Approaches

Recent research has focused on using nanocarriers to deliver PMB directly to infection sites:

- Hydrogel Formulations : Hydrogels incorporating PMB have been designed to provide sustained release over time, improving local concentrations at infection sites while minimizing systemic exposure .

- Peptide Amphiphiles : These have been utilized to create self-assembled nanofibers that can encapsulate PMB, allowing for controlled release and enhanced antibacterial action against biofilms .

Case Studies

Several case studies illustrate the successful application of PMB heptapeptide in clinical settings:

Analyse Des Réactions Chimiques

Structural Composition and Key Features

PMBN consists of a cyclic heptapeptide ring with the sequence:

-

Residues : L-Threonine (Thr), L-α,γ-diaminobutyric acid (Dab), D-Phenylalanine (D-Phe), L-Leucine (Leu)

Table 1: Amino Acid Composition of PMBN

| Amino Acid | Quantity | Role |

|---|---|---|

| L-Thr | 1 | Hydrophilic backbone |

| L-Leu | 1 | Hydrophobic interaction |

| L/D-Dab | 3 | Electrostatic binding |

| D-Phe | 1 | Structural rigidity |

The cyclic structure is stabilized by intramolecular hydrogen bonds between Dab residues (Dab4 and Dab8) and the peptide backbone .

Binding Interactions with Lipopolysaccharide (LPS)

PMBN binds LPS through electrostatic and hydrophobic interactions, though with lower affinity than full-length polymyxin B :

Table 2: Thermodynamic and Kinetic Binding Parameters

-

Electrostatic Binding : Dab residues in the heptapeptide ring form salt bridges with lipid A phosphates .

-

Flexibility : The side chains of Dab residues exhibit conformational mobility, enabling adaptation to LPS surface topology .

Impact of Structural Modifications on Activity

Chemical modifications to the heptapeptide ring alter LPS binding and antimicrobial efficacy:

Table 3: Effects of Heptapeptide Modifications

-

Dab → Lys Substitution : Increases amphiphilicity but reduces binding kinetics due to altered side-chain interactions .

-

Crystalline LPS Assembly : PMBN induces hexagonal LPS packing, though less efficiently than polymyxin B, correlating with reduced bactericidal activity .

Hydrogen Bonding and Conformational Stability

The cyclic heptapeptide adopts a rigid yet dynamic conformation:

-

Intramolecular Hydrogen Bonds : Dab4 and Dab8 stabilize the ring, enabling a "charge clamp" around lipid A phosphates .

-

Backbone Dynamics : Residues 6 (D-Phe), 7 (L-Leu), and 10 (Thr) maintain structural rigidity, while the linear segment exhibits flexibility .

Key Structural Motifs :

Propriétés

Numéro CAS |

142563-40-4 |

|---|---|

Formule moléculaire |

C35H61N11O12S |

Poids moléculaire |

860 g/mol |

Nom IUPAC |

21-amino-6,9,18-tris(2-aminoethyl)-15-benzyl-3-(1-hydroxyethyl)-12-(2-methylpropyl)-1,4,7,10,13,16,19-heptazacyclotricosane-2,5,8,11,14,17,20-heptone;sulfuric acid |

InChI |

InChI=1S/C35H59N11O8.H2O4S/c1-19(2)17-26-33(52)43-24(10-14-37)30(49)42-25(11-15-38)32(51)46-28(20(3)47)35(54)40-16-12-22(39)29(48)41-23(9-13-36)31(50)45-27(34(53)44-26)18-21-7-5-4-6-8-21;1-5(2,3)4/h4-8,19-20,22-28,47H,9-18,36-39H2,1-3H3,(H,40,54)(H,41,48)(H,42,49)(H,43,52)(H,44,53)(H,45,50)(H,46,51);(H2,1,2,3,4) |

Clé InChI |

OEJLXAYYUXMOTN-UHFFFAOYSA-N |

SMILES |

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)N)C(C)O)CCN)CCN.OS(=O)(=O)O |

SMILES canonique |

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)N)C(C)O)CCN)CCN.OS(=O)(=O)O |

Synonymes |

cyclo(A2bu-A2bu-Phe-Leu-A2bu-A2bu-Thr) cyclo(Dab-Dab-Phe-Leu-Dab-Dab-Thr) sulfate salt cyclo(diaminobutyryl-diaminobutyryl-phenylalanyl-leucyl-diaminobutyryl-diaminobutyryl-threonyl) PBHP polymyxin B heptapeptide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.